

## SDZ281-977 molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SDZ281-977

Cat. No.: B1680939

Get Quote

## **In-Depth Technical Guide: SDZ-281-977**

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

SDZ-281-977 is a synthetic small molecule and a derivative of Lavendustin A, initially explored for its potential as an anticancer agent. Unlike its parent compound, which is a known inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, SDZ-281-977 exerts its antiproliferative effects through a distinct mechanism of action: the induction of mitotic arrest. This technical guide provides a comprehensive overview of the molecular and cellular characteristics of SDZ-281-977, including its physicochemical properties, in vitro and in vivo efficacy, and the current understanding of its mechanism of action. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and development efforts.

# **Physicochemical Properties**

SDZ-281-977 is a white to off-white solid compound. Its core chemical and physical characteristics are summarized in the table below.



| Property          | Value                                 | Citation(s)  |
|-------------------|---------------------------------------|--------------|
| Molecular Weight  | 316.35 g/mol                          | [1][2][3][4] |
| Molecular Formula | C18H20O5                              | [1][2][3][4] |
| CAS Number        | 150779-71-8                           | [1][2]       |
| Appearance        | Solid, White to off-white             | [1]          |
| Purity            | >98% (by HPLC)                        | [2][4]       |
| Solubility        | Soluble in DMSO                       | [2][3]       |
| Storage           | Short term at 0°C, Long term at -20°C | [2][3]       |

## **Biological Activity and Mechanism of Action**

SDZ-281-977 demonstrates potent antiproliferative activity against a range of human cancer cell lines. Its primary mechanism of action is the disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

## **Antiproliferative Activity**

The in vitro efficacy of SDZ-281-977 has been demonstrated against several human tumor cell lines. The half-maximal inhibitory concentrations ( $IC_{50}$ ) for cell growth inhibition are presented below.

| Cell Line  | Cancer Type          | IC <sub>50</sub> (μΜ) | Citation(s) |
|------------|----------------------|-----------------------|-------------|
| A431       | Vulvar Carcinoma     | 0.21                  | [1][3][4]   |
| MIA PaCa-2 | Pancreatic Carcinoma | 0.29                  | [1][3][4]   |
| MDA-MB-231 | Breast Carcinoma     | 0.43                  | [1][3][4]   |

## **Mechanism of Action: Antimitotic Agent**

While derived from the EGFR tyrosine kinase inhibitor Lavendustin A, SDZ-281-977 surprisingly does not inhibit this enzyme. Instead, its mode of action is characterized by its



ability to arrest cells in mitosis. This antimitotic effect is attributed to its interaction with tubulin, a key component of microtubules. By disrupting the normal process of microtubule polymerization and depolymerization, SDZ-281-977 interferes with the formation and function of the mitotic spindle, a critical structure for chromosome segregation during cell division. This disruption activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and ultimately, programmed cell death (apoptosis).





Click to download full resolution via product page

Caption: Proposed signaling pathway for the antimitotic action of SDZ-281-977.

#### In Vivo Efficacy

Preclinical studies in animal models have demonstrated the in vivo antitumor activity of SDZ-281-977.

#### **Xenograft Studies**

In nude mice bearing A431 human vulvar carcinomas, intravenous administration of SDZ-281-977 resulted in a dose-dependent inhibition of tumor growth. Oral administration has also shown efficacy.

| Administration<br>Route | Dose                           | Treatment<br>Duration | Tumor Growth<br>Inhibition | Citation(s) |
|-------------------------|--------------------------------|-----------------------|----------------------------|-------------|
| Intravenous             | 1-10 mg/kg (3-4<br>times/week) | 4 weeks               | Dose-dependent             | [1][3][4]   |
| Oral                    | 30 mg/kg                       | 3 weeks               | 54%                        | [1][3][4]   |

The described treatment regimens were reported to be well-tolerated, with no significant changes in the body weight of the treated animals.[1][3][4]

#### **Experimental Protocols**

The following sections provide detailed methodologies for key experiments relevant to the study of SDZ-281-977.

#### In Vitro Antiproliferative Assay (MTT Assay)

This protocol is a general guideline for assessing the antiproliferative activity of SDZ-281-977.

 Cell Seeding: Plate cancer cells (e.g., A431, MIA PaCa-2, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.







- Compound Treatment: Prepare serial dilutions of SDZ-281-977 in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for a specified period (e.g., 48-72 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC<sub>50</sub> value.





Click to download full resolution via product page

Caption: Workflow for the in vitro antiproliferative (MTT) assay.

### **Cell Cycle Analysis by Flow Cytometry**



This protocol outlines the steps to analyze the effect of SDZ-281-977 on the cell cycle distribution.

- Cell Treatment: Culture cells to approximately 70-80% confluency and treat with SDZ-281-977 at various concentrations for a defined period (e.g., 24 hours).
- Cell Harvesting: Harvest both adherent and floating cells, wash with phosphate-buffered saline (PBS), and count the cells.
- Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
- Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a
   DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.
- Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity
  of the DNA-binding dye is proportional to the DNA content of the cells.
- Data Analysis: Analyze the flow cytometry data to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

#### In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the in vivo antitumor efficacy of SDZ-281-977.

- Animal Model: Use immunocompromised mice (e.g., nude mice).
- Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A431) into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
- Treatment Initiation: When tumors reach a predetermined size, randomize the mice into treatment and control groups.



- Drug Administration: Administer SDZ-281-977 via the desired route (e.g., intravenous or oral) at specified doses and schedules. The control group should receive the vehicle.
- Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

#### Conclusion

SDZ-281-977 is a promising antiproliferative agent with a distinct mechanism of action involving the disruption of microtubule dynamics and subsequent mitotic arrest. Its efficacy has been demonstrated in both in vitro and in vivo models. The detailed information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of SDZ-281-977 and the development of novel antimitotic drugs. Further investigation into the precise molecular interactions with tubulin and the downstream signaling pathways will be crucial for optimizing its clinical application.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. In vitro and in vivo analysis of microtubule destabilizing kinesins PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative activity of standardized herbal phytopreparation from Asclepias subulata -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct mechanisms act in concert to mediate cell cycle arrest PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [SDZ281-977 molecular weight and formula].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680939#sdz281-977-molecular-weight-and-formula]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com